2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
Beschreibung
Structural Characterization of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
Molecular Architecture and Connectivity Analysis
The molecular architecture of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is fundamentally based on the fluorene core structure, which consists of two benzene rings fused to a central five-membered ring containing a methylene bridge. The compound features symmetrical substitution at the 2 and 7 positions with piperidin-1-ylsulfonyl groups, creating a molecule with significant structural complexity and unique electronic properties. The molecular formula for related fluorene sulfonamide compounds indicates the presence of multiple nitrogen and sulfur atoms, which significantly influence the compound's chemical behavior and biological activity.
The connectivity pattern in this fluorene derivative involves sulfonyl linkages (-SO2-) connecting piperidine rings to the aromatic fluorene system. This arrangement creates a rigid yet flexible molecular framework where the piperidine rings can adopt various conformations while maintaining their connection to the planar fluorene core. The presence of two identical substituents at symmetrical positions enhances the molecule's stability and contributes to its unique physicochemical properties.
Comparative analysis with related compounds such as 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene reveals that variations in the cyclic amine substituents can significantly affect molecular properties. The piperidine rings in the target compound provide greater conformational flexibility compared to pyrrolidine analogs, potentially influencing the compound's biological activity and solubility characteristics.
X-ray Crystallographic Studies
While specific crystallographic data for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene was not directly available in the current literature, related fluorene compounds have been subjected to extensive X-ray crystallographic analysis. The crystal structure of fluoren-9-one oxime, a simpler fluorene derivative, provides valuable insights into the structural characteristics of fluorene-based compounds. These studies reveal that fluorene systems typically exhibit planar aromatic cores with substituents adopting orientations that minimize steric interactions.
The crystallographic analysis of fluorene derivatives consistently shows that the fluorene backbone maintains high planarity, with the aromatic rings lying in nearly the same plane. The methylene carbon at the 9-position typically exhibits tetrahedral geometry when substituted, while maintaining the overall rigidity of the fluorene framework. In the case of sulfonyl-substituted fluorenes, the sulfonyl groups tend to orient perpendicular to the aromatic plane to minimize electronic repulsion and optimize crystal packing.
Crystal packing studies of related fluorene compounds indicate that intermolecular interactions, including hydrogen bonding and π-π stacking, play crucial roles in determining crystal structure and stability. The presence of sulfonyl groups in 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene would likely introduce additional hydrogen bonding capabilities through the oxygen atoms, potentially affecting crystal morphology and physical properties.
NMR Spectroscopic Elucidation
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for fluorene derivatives, particularly regarding the connectivity and environment of different atomic centers. The 1H NMR spectrum of related fluorene compounds typically shows characteristic patterns in the aromatic region, with fluorene protons appearing between 7.2-8.5 ppm. The symmetrical substitution pattern in 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene would be expected to produce simplified NMR spectra due to the equivalent environments of the two substituents.
The piperidine rings in the molecule would contribute characteristic multiplets in both 1H and 13C NMR spectra. The piperidine CH2 groups typically appear as complex multiplets between 1.5-3.5 ppm in 1H NMR, with the nitrogen-adjacent carbons showing distinctive chemical shifts in 13C NMR spectroscopy. The sulfonyl carbons would appear in the characteristic region around 40-50 ppm in 13C NMR, providing diagnostic information about the sulfonamide linkages.
Advanced NMR techniques, including two-dimensional correlation spectroscopy and variable temperature studies, would provide additional insights into the conformational dynamics of the piperidine rings and their interaction with the fluorene core. These studies would be particularly valuable for understanding the preferred conformations and potential barriers to rotation around the C-S bonds connecting the substituents to the aromatic system.
Computational Molecular Modeling
Computational chemistry approaches, including density functional theory calculations and molecular dynamics simulations, provide valuable complementary information to experimental structural studies. These methods can predict optimal molecular geometries, conformational energies, and electronic properties that may not be readily accessible through experimental techniques alone. For fluorene derivatives, computational studies consistently predict planar aromatic cores with specific orientations of substituent groups that minimize total molecular energy.
The computational analysis of related fluorene sulfonamides would involve optimization of molecular geometry using appropriate level of theory, typically B3LYP with suitable basis sets. These calculations would provide detailed information about bond lengths, bond angles, and dihedral angles throughout the molecule. The presence of multiple rotatable bonds in the piperidine substituents would require conformational analysis to identify the most stable molecular conformations.
Solvation effects would be particularly important for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene due to its potential for hydrogen bonding and dipolar interactions. Computational studies using implicit solvation models would provide insights into how different solvents affect molecular conformation and stability, which is crucial for understanding the compound's behavior in biological systems and various chemical environments.
Electronic Structure Features
The electronic structure of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is characterized by the extended π-conjugation of the fluorene core modified by the electron-withdrawing effects of the sulfonyl groups and the electron-donating properties of the piperidine substituents. This combination creates a unique electronic environment that influences the compound's optical, electrochemical, and biological properties.
The fluorene core provides a stable aromatic system with well-defined frontier molecular orbitals, while the sulfonyl groups introduce additional electronic complexity through their strong electron-withdrawing character. The piperidine rings contribute electron density to the system through the nitrogen lone pairs, creating a balance between electron-withdrawing and electron-donating effects that determines the overall electronic character of the molecule.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals of fluorene derivatives are primarily localized on the aromatic π-system, with contributions from substituent groups depending on their electronic nature and connectivity. In 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene, the highest occupied molecular orbital (HOMO) would be expected to have significant character on the fluorene aromatic system, with some contribution from the nitrogen lone pairs of the piperidine rings.
The lowest unoccupied molecular orbital (LUMO) would likely be stabilized by the electron-withdrawing sulfonyl groups, resulting in a reduced HOMO-LUMO gap compared to unsubstituted fluorene. This electronic modification affects the compound's photophysical properties, including absorption and emission wavelengths, which are crucial for potential applications in optoelectronic devices.
The symmetrical substitution pattern ensures that the frontier orbitals maintain reasonable symmetry properties, which can influence the efficiency of electronic transitions and the compound's photochemical behavior. The presence of heteroatoms (nitrogen and sulfur) introduces additional orbital mixing that can affect the overall electronic structure and reactivity patterns.
Charge Distribution Patterns
The charge distribution in 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene reflects the complex interplay between the aromatic fluorene core and the polar substituent groups. The sulfonyl groups create regions of partial positive charge on the sulfur atoms and partial negative charge on the oxygen atoms, while the piperidine nitrogen atoms carry partial negative charge due to their lone pair electrons.
The fluorene aromatic system would be expected to carry a slight positive charge due to the electron-withdrawing effects of the sulfonyl substituents, while the electron density distribution would be modulated by the resonance interactions between the aromatic system and the substituent groups. This charge distribution pattern is crucial for understanding the compound's biological activity, particularly its interaction with cellular targets and its role in ferroptosis induction.
Electrostatic potential mapping provides valuable insights into the regions of the molecule most likely to interact with biological targets or participate in intermolecular interactions. The polar sulfonyl groups would create regions of high electrostatic potential that could serve as hydrogen bond acceptors or coordination sites for metal ions, while the piperidine nitrogens could act as hydrogen bond donors or electron pair donors in coordination complexes.
Eigenschaften
IUPAC Name |
1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKCTLNZPEWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chlorosulfonation Reaction
A mixture of 2,7-dichloro-9H-fluorene (1 eq) and chlorosulfonic acid (4 eq) in dichloromethane (DCM) is stirred at 0–5°C for 6 hours. The intermediate 2,7-dichloro-9H-fluorene-4,5-disulfonyl chloride forms as a yellow precipitate.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
This intermediate is highly hygroscopic and requires immediate use in subsequent steps.
Nucleophilic Displacement with Piperidine
The disulfonyl chloride intermediate reacts with piperidine (4 eq) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 60°C for 12 hours, yielding the target compound after workup.
Optimization Insights:
-
Solvent Choice: THF outperforms DMF or DMSO due to better solubility of the sulfonyl chloride intermediate.
-
Stoichiometry: Excess piperidine (4 eq) ensures complete displacement, avoiding residual sulfonic acid byproducts.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >98% purity.
Alternative Pathways for Scalable Synthesis
One-Pot Sulfonylation Approach
A patent-pending method (WO2018118711A1) describes a one-pot synthesis using 2,7-dihydroxy-9H-fluorene and piperidin-1-sulfonyl chloride. The reaction employs triethylamine (2.2 eq) as a base in acetonitrile at reflux (82°C) for 8 hours.
Advantages:
-
Eliminates the need for isolating intermediates.
-
Achieves 78% yield with reduced solvent waste.
Limitations:
-
Requires rigorous drying to prevent hydrolysis of the sulfonyl chloride.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation (150°C, 30 minutes) to accelerate the sulfonylation step. This method reduces reaction time by 75% while maintaining a yield of 82%.
Analytical Characterization and Validation
Post-synthetic analysis ensures structural fidelity and purity:
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The piperidin-1-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium, copper).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs.
Vergleich Mit ähnlichen Verbindungen
Optical and Photophysical Properties
Key Insight: Sulfonyl-piperidine groups likely reduce fluorescence efficiency compared to benzimidazole or methoxystyryl substituents, as electron-withdrawing groups promote non-radiative decay.
Electrochemical and Electronic Properties
*Estimated based on piperidinium-fluorene analogs .
Key Insight : The sulfonyl-piperidine groups lower HOMO levels compared to benzimidazole derivatives, enhancing stability in electrochemical environments.
Biologische Aktivität
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a fluorene backbone substituted with two piperidin-1-ylsulfonyl groups. The synthesis typically involves the reaction of 2,7-dibromo-9H-fluorene with piperidine and a sulfonylating agent under controlled conditions to yield the desired product. The reaction conditions generally include elevated temperatures (80-100°C) and the presence of a base such as triethylamine to facilitate the sulfonylation process.
Antimicrobial Activity
Research indicates that 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene exhibits notable antimicrobial properties. In various studies, derivatives of fluorene compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar fluorene structures have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating zones of inhibition comparable to established antibiotics .
| Microorganism | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| S. aureus | 10 - 11 | Vancomycin |
| E. coli | 8 - 10 | Gentamicin |
| P. aeruginosa | 8 | Gentamicin |
Anticancer Activity
The anticancer potential of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has been investigated in several studies. It has been shown to possess cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). For example, comparative studies indicated that certain fluorene derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like Taxol .
The biological activity of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is attributed to its interaction with biological macromolecules. The sulfonyl groups enhance the compound's binding affinity to specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzymatic activities or disruption of cellular processes critical for tumor growth or microbial survival.
Case Studies
- Antimicrobial Efficacy : A study tested various fluorene derivatives for their antimicrobial properties against multidrug-resistant strains. The results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the fluorene structure could enhance efficacy against resistant pathogens .
- Anticancer Studies : In vitro assays demonstrated that 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene induced apoptosis in cancer cells through caspase activation pathways. This mechanism highlights its potential as a chemotherapeutic agent targeting specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene, and how can reaction conditions be controlled to improve yield?
The synthesis of fluorene derivatives typically involves sulfonation and nucleophilic substitution reactions. Key variables include:
- Temperature : Elevated temperatures (80–120°C) enhance reactivity but may risk decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst use : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can accelerate sulfonation steps .
Yield optimization requires iterative adjustment of these parameters, monitored via TLC or HPLC.
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and piperidine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da precision) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S.
Cross-validation using multiple techniques minimizes structural ambiguity .
Q. How does the solubility profile of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene influence experimental design?
The compound’s solubility is solvent-dependent:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DCM | >50 | Reaction medium |
| Methanol | <5 | Recrystallization |
| Water | Insoluble | Purification |
| Low solubility in polar solvents necessitates sonication or heating for homogeneous mixing . |
Advanced Research Questions
Q. What electronic properties make this compound suitable for organic electronics, and how can they be experimentally measured?
The sulfonyl and piperidine groups modulate electron-withdrawing/donating effects, impacting:
Q. How does the compound’s stability under thermal or photolytic conditions affect its application in optoelectronic devices?
Stability studies should include:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Common discrepancies and solutions:
- Peak splitting in NMR : Use deuterated solvents or variable-temperature NMR to reduce rotational barriers .
- Mass spectral fragmentation : Compare with simulated fragmentation patterns (e.g., using NIST databases) .
- Elemental analysis deviations : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?
Steps include:
Molecular Dynamics (MD) : Simulate conformational stability in solvent environments.
DFT Calculations : Predict HOMO-LUMO levels and charge distribution .
Docking Studies : Assess interactions with biological targets (e.g., enzymes for drug discovery).
Experimental validation via X-ray crystallography (e.g., single-crystal studies ) is critical.
Q. What theoretical frameworks are relevant for studying this compound’s reactivity in supramolecular systems?
- Frontier Molecular Orbital (FMO) Theory : Explains nucleophilic/electrophilic sites .
- Non-Covalent Interaction (NCI) Analysis : Maps van der Waals and π-π interactions in crystal packing .
Linking these to experimental outcomes (e.g., reaction kinetics) strengthens mechanistic insights .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
